(S)-2-((tert-Butoxycarbonyl)amino)-4-cyclohexylbutanoic acid
Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-4-cyclohexylbutanoic acid” is a chemical compound with the linear formula C13H23NO5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound might involve the use of tert-butyloxycarbonyl (Boc) group . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .Chemical Reactions Analysis
The N-tert-butyloxycarbonyl (N-Boc) group in the compound can be selectively deprotected using oxalyl chloride . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Scientific Research Applications
Renin Inhibitors and Peptide Mimetics
A key application of compounds similar to (S)-2-((tert-Butoxycarbonyl)amino)-4-cyclohexylbutanoic acid is in the design of renin inhibitors. These compounds are used in the synthesis of angiotensinogen analogues that act as potent inhibitors of human plasma renin, playing a crucial role in blood pressure regulation (Thaisrivongs et al., 1987).
Collagen Cross-Linking
This compound is also utilized in the synthesis of key intermediates for the preparation of collagen cross-links. This is essential in understanding and manipulating the structural and functional properties of collagen in various biological contexts (Adamczyk et al., 1999).
Synthesis of Amino Acids
It serves as a critical component in the efficient synthesis of various amino acids. These amino acids can be integral in the development of peptides and proteins with specific biological activities (Koseki et al., 2011).
Development of Peptidomimetics
Compounds like this compound are used in the preparation of peptidomimetics. These are molecules designed to mimic the structure and function of natural peptides, which are crucial in various therapeutic applications (Ciapetti et al., 1998).
Enantioselective Synthesis
The enantioselective synthesis of this compound, starting from various sources, is a significant area of research. This type of synthesis is crucial for creating compounds with specific stereochemistry, a key factor in their biological activity (Alonso et al., 2005).
Catalyst in Chemical Reactions
This compound also plays a role as a catalyst in various chemical reactions, including the N-tert-butoxycarbonylation of amines, a process important in the synthesis of many pharmaceutical and biological molecules (Heydari et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of “(S)-2-((tert-Butoxycarbonyl)amino)-4-cyclohexylbutanoic acid” are currently unknown. This compound is a derivative of amino acids , which play crucial roles in various biological processes.
Mode of Action
The tert-butoxycarbonyl (Boc) group is commonly used in synthetic organic chemistry as a protecting group for amines . It prevents unwanted reactions at the amine group during chemical synthesis . The Boc group can be removed under acidic conditions to reveal the amine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the Boc group can be removed under acidic conditions , which would alter the compound’s structure and potentially its function.
Properties
IUPAC Name |
(2S)-4-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMORIBDLPGOGNO-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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